1-(Dicyanomethylene)-3-iminoisoindoline
Overview
Description
1-(Dicyanomethylene)-3-iminoisoindoline is an organic compound known for its unique structure and properties
Mechanism of Action
Target of Action
1-(Dicyanomethylene)-3-iminoisoindoline is a compound that has been studied for its potential applications in various fields, including as a component of mechanically responsive fluorescent materials . The primary targets of this compound are the photophysical properties of these materials, which can be triggered by mechanical stimulation .
Mode of Action
The compound interacts with its targets through a process known as Mechanical Response Luminescence (MRL). This process involves the regulation of photophysical properties by intermolecular interactions, molecular conformation, or molecular packing . In addition, the compound can be triggered by ClO- based on the oxidative transformation of the 1,1-dicyanomethylene-3-indanone group into a 1,3-indanedione moiety .
Biochemical Pathways
These factors include the modulation of aliphatic chains, donor-receptor switch, substituent adjustment, and position isomerism .
Pharmacokinetics
The principles of pharmacokinetics suggest that these properties would determine the onset, duration, and intensity of the compound’s effect .
Result of Action
The action of this compound results in changes in the photophysical properties of mechanically responsive fluorescent materials. These changes can include dramatic color changes in the presence of metal cations as a result of the interaction of the amino substituent with the analytes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of specific ions in the environment, such as ClO- or metal cations, which can trigger the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dicyanomethylene)-3-iminoisoindoline typically involves the reaction of isoindoline derivatives with dicyanomethylene compounds. One common method includes the condensation of isoindoline with malononitrile in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Dicyanomethylene)-3-iminoisoindoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dicyanomethylene group to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyanomethylene-isoindoline derivatives, while substitution reactions can produce a wide range of substituted isoindoline compounds.
Scientific Research Applications
1-(Dicyanomethylene)-3-iminoisoindoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as anticancer and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
1-(Dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene: This compound shares the dicyanomethylene group but has a different core structure.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: Similar in having the dicyanomethylene group, but with a hydroxy and carboxylic acid functional group.
Uniqueness
1-(Dicyanomethylene)-3-iminoisoindoline is unique due to its combination of the dicyanomethylene group and the iminoisoindoline core. This combination imparts distinct electronic and structural properties, making it valuable for specific applications in organic synthesis, biological research, and industrial processes.
Properties
IUPAC Name |
2-(3-aminoisoindol-1-ylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-5-7(6-13)10-8-3-1-2-4-9(8)11(14)15-10/h1-4H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWTIVCFJPDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345714 | |
Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43002-19-3 | |
Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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